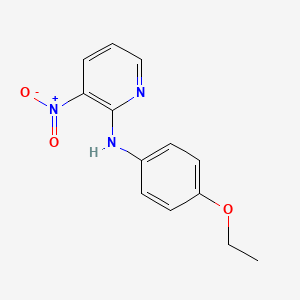

N-(4-ethoxyphenyl)-3-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-2-19-11-7-5-10(6-8-11)15-13-12(16(17)18)4-3-9-14-13/h3-9H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENDNAUJRCYTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Ethoxyphenyl 3 Nitropyridin 2 Amine and Its Structural Analogues

Strategic Retrosynthesis of the N-(4-ethoxyphenyl)-3-nitropyridin-2-amine Core

Retrosynthetic analysis of the target molecule, this compound, identifies two primary disconnections that guide the synthetic strategy. The most logical disconnection is the C–N bond between the pyridine (B92270) ring and the 4-ethoxyphenylamino moiety. This approach suggests that the molecule can be constructed from two key synthons: a 2-aminopyridine (B139424) precursor and an ethoxy-substituted benzene (B151609) ring, or more practically, from a 2-halopyridine and 4-ethoxyaniline.

A second disconnection targets the C–NO2 bond at the 3-position of the pyridine ring. This suggests a synthetic pathway where the N-aryl bond is formed first, creating N-(4-ethoxyphenyl)pyridin-2-amine, which is then subjected to a regioselective nitration reaction to introduce the nitro group at the desired position. Both forward-synthetic approaches derived from this analysis are viable and widely employed in heterocyclic chemistry.

Nucleophilic Aromatic Substitution Reactions on Pyridine Derivatives

The formation of the N-aryl bond in this compound is typically achieved through nucleophilic aromatic substitution (SNA r) or related cross-coupling reactions. The pyridine ring, especially when substituted with electron-withdrawing groups like a nitro group, is activated towards nucleophilic attack.

Coupling Reactions with Substituted Anilines

The direct coupling of a substituted aniline (B41778) with a functionalized pyridine is a cornerstone of this synthesis. In this context, 4-ethoxyaniline acts as the nucleophile, attacking an electrophilic pyridine derivative such as 2-chloro-3-nitropyridine. The reaction proceeds via an addition-elimination mechanism, where the aniline adds to the pyridine ring to form a Meisenheimer-like intermediate. Subsequent elimination of the leaving group (e.g., a halide) re-aromatizes the ring to yield the final product. youtube.comvaia.com The presence of the nitro group at the 3-position is crucial as it stabilizes the anionic intermediate through resonance, thereby facilitating the substitution at the 2-position. youtube.comvaia.com

Alternatively, palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, provide a powerful and versatile method for forming the C–N bond. wikipedia.orgnih.govnih.gov This reaction allows for the coupling of aryl halides (e.g., 2-bromopyridine (B144113) derivatives) with amines (e.g., 4-ethoxyaniline) under relatively mild conditions. wikipedia.orgnih.gov

Optimization of Reaction Conditions for Amidation (e.g., solvent, temperature, catalysts)

The efficiency of palladium-catalyzed amidation reactions is highly dependent on the optimization of several key parameters, including the choice of catalyst, ligand, base, and solvent. nih.govbristol.ac.uk

Catalysts and Ligands: The catalytic system typically consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine (B1218219) ligand. The development of sterically hindered and electron-rich ligands has been instrumental in improving the scope and efficiency of the Buchwald-Hartwig reaction. wikipedia.org Bidentate phosphine ligands like Xantphos and BINAP, as well as bulky monophosphine ligands such as XPhos and SPhos, have proven effective in promoting the reductive elimination step and preventing catalyst decomposition. wikipedia.orgresearchgate.net

Bases: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is commonly used, although other bases like potassium phosphate (B84403) (K3PO4) and cesium carbonate (Cs2CO3) are also employed, particularly for sensitive substrates. researchgate.net

Solvents and Temperature: Anhydrous, non-polar aprotic solvents like toluene (B28343) and dioxane are standard for these reactions. The reactions are typically conducted at elevated temperatures, often ranging from 80 to 110 °C, to ensure a reasonable reaction rate.

| Parameter | Common Choices | General Role in Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst. |

| Ligand | Xantphos, XPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. wikipedia.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine nucleophile. researchgate.net |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and facilitates heat transfer. |

| Temperature | 80-110 °C | Provides activation energy for the reaction. |

Microwave-Assisted Synthesis Approaches for this compound Analogues

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of N-arylpyridin-2-amine analogues. mdpi.comnih.govmdpi.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes. This rapid heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of side products. For instance, nucleophilic aromatic substitution reactions that might require prolonged heating under conventional conditions can often be completed in 10 to 50 minutes at temperatures between 120-160 °C in a microwave reactor. mdpi.com This technique is particularly advantageous for constructing libraries of analogues for screening purposes.

Solvent-Free Synthesis Techniques for Pyridine Derivatives

Solvent-free, or "neat," synthesis techniques offer a greener and more efficient alternative to traditional solvent-based methods. rsc.orgresearchgate.net These reactions are often conducted by heating a mixture of the reactants, sometimes in the presence of a solid-supported catalyst. conicet.gov.ar For the synthesis of pyridine derivatives, multicomponent reactions under solvent-free conditions can provide high yields of functionalized products. researchgate.netconicet.gov.ar This approach not only reduces chemical waste and simplifies purification but can also, in some cases, lead to different reactivity or selectivity compared to solution-phase synthesis. researchgate.net Cascade reactions under microwave irradiation and solvent-free conditions have also been developed for the efficient synthesis of fused pyridine systems. rsc.org

Nitration Strategies for Pyridine Ring Functionalization

When the synthetic strategy involves nitrating the pre-formed N-(4-ethoxyphenyl)pyridin-2-amine, careful control of the reaction conditions is essential to achieve the desired regioselectivity. The direct nitration of the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. researchgate.net

However, the presence of the activating amino group at the 2-position facilitates the reaction and directs the incoming electrophile. Nitration of 2-anilinopyridine (B1266264) with a mixed acid (a combination of nitric acid and sulfuric acid) tends to yield a mixture of products, including substitution on the aniline ring as well as the pyridine ring. jst.go.jp The nitration of 2-aminopyridine itself typically yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. sapub.orgsemanticscholar.org The formation of the 3-nitro isomer often proceeds through the initial formation of a 2-nitraminopyridine intermediate, which then undergoes an acid-catalyzed rearrangement to introduce the nitro group onto the ring. sapub.org Controlling the temperature and acid concentration during this rearrangement is critical for maximizing the yield of the desired 3-nitro isomer over the 5-nitro byproduct. sapub.orgsemanticscholar.org

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its structural analogues are critical steps to ensure the compound's purity for subsequent use and characterization. While specific protocols for the title compound are not extensively detailed in the available literature, standard and effective techniques can be inferred from the purification of closely related N-aryl-3-nitropyridin-2-amine derivatives.

Commonly employed methods for purifying these types of compounds involve a combination of extraction, chromatography, and crystallization. The initial workup of the reaction mixture often includes quenching with water or ice water, followed by filtration to isolate the crude solid product.

Chromatography: Flash chromatography is a frequently cited method for the purification of similar compounds. For instance, N-(4-Chlorophenyl)-3-nitropyridin-2-amine has been purified using flash chromatography on Florisil with a mobile phase gradient from dichloromethane (B109758) (DCM) to 5% ethyl acetate (B1210297) in DCM. This technique is highly effective for separating the target molecule from reaction byproducts and unreacted starting materials on a laboratory scale.

Crystallization: Recrystallization is another fundamental technique for purifying solid organic compounds. A Chinese patent describing the synthesis of 4-amino-2-chloro-3-nitropyridine, a related intermediate, utilizes recrystallization to obtain the pure product after the initial reaction. This method relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures.

Extraction and Washing: Liquid-liquid extraction is a standard procedure to remove inorganic salts and other water-soluble impurities. For related aminopyridines, purification can involve dissolving the crude product in a suitable solvent, washing with water and brine, and then drying the organic phase before concentrating it to yield the purified compound. This process is often a preliminary step before further purification by chromatography or crystallization.

The purity of the final product is typically assessed using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination, to confirm the structure and purity of the isolated compound.

Table 1: Summary of Purification and Characterization Techniques for N-aryl-nitropyridine Derivatives

| Technique | Purpose | Details & Examples from Analogues | Citation |

|---|---|---|---|

| Flash Chromatography | Separation from byproducts and starting materials | Stationary Phase: Florisil or Silica Gel; Mobile Phase: Dichloromethane/Ethyl Acetate gradients. | |

| Crystallization | High-purity final product isolation | Involves dissolving the crude solid in a hot solvent and allowing it to cool, forming pure crystals. | |

| Extraction & Washing | Removal of inorganic salts and polar impurities | Washing organic solutions with water and brine. A method for 2-amino-4-methylpyridine (B118599) involves salification, extraction, and pH adjustment. | |

| NMR Spectroscopy | Structural confirmation and purity assessment | 1H and 13C NMR are used to verify the chemical structure. | |

| IR Spectroscopy | Identification of functional groups | Characteristic N-H, C-N, and NO2 stretching and bending vibrations confirm the presence of key functional groups. | |

| Melting Point | Purity assessment | A sharp and defined melting point range indicates a high degree of purity. |

Scalability Considerations in this compound Synthesis

Translating the synthesis of this compound from a laboratory benchtop to an industrial scale involves addressing several key challenges related to reaction conditions, safety, cost, and purification methods.

Synthetic Route and Reaction Conditions: The synthesis of related compounds often involves the coupling of a substituted 2-chloropyridine (B119429) with an aniline derivative. While microwave irradiation can accelerate these reactions in a laboratory setting, this method is generally not feasible for large-scale production. Therefore, transitioning to conventional heating in large-volume reactors is necessary, which requires careful optimization of reaction time, temperature, and mixing to maintain yield and purity.

Process Safety: The synthesis likely involves precursors such as nitropyridines. Nitration reactions, which are used to produce these precursors, are highly exothermic and involve strong acids like nitric and sulfuric acid. Handling large quantities of these reagents and the potentially energetic nitrated products requires robust temperature control, specialized equipment, and strict safety protocols to prevent runaway reactions.

Purification Strategy: While flash chromatography is effective in the lab, it is often costly and impractical for large-scale industrial production due to the large volumes of solvents and stationary phase required. The preferred method for purification on a large scale is crystallization, which is more economical and scalable. Developing a robust crystallization process that consistently yields the desired purity and crystal form is a critical step in process development. Alternative scalable purification methods, such as those involving pH-controlled extractions and precipitations, may also be viable.

Table 2: Key Scalability Factors in Synthesis | Factor | Laboratory Scale Consideration | Large-Scale Consideration | Citation | | :--- | :--- | :--- | :--- | | Heating Method | Microwave irradiation for rapid synthesis. | Conventional heating in large, stirred-tank reactors. |

Advanced Spectroscopic and Crystallographic Characterization of N 4 Ethoxyphenyl 3 Nitropyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of organic molecules in solution. The ¹H and ¹³C NMR spectra of N-(4-ethoxyphenyl)-3-nitropyridin-2-amine provide a detailed map of the proton and carbon framework, respectively.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the ethoxy, phenyl, and pyridine (B92270) moieties. The ethoxy group's protons typically present as a triplet for the terminal methyl (CH₃) group and a quartet for the methylene (B1212753) (OCH₂) group due to spin-spin coupling. The para-substituted ethoxyphenyl ring would show a characteristic AA'BB' system, which often simplifies to two doublets in the aromatic region. Protons on the 3-nitropyridine (B142982) ring will appear as distinct signals, with their chemical shifts influenced by the strong electron-withdrawing effect of the nitro group and the electron-donating nature of the amine linker. The amine proton (N-H) itself is anticipated to appear as a broad singlet, with its position being sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the proton data by revealing the chemical environment of each carbon atom. The carbons of the ethoxy group will resonate in the upfield region, while the aromatic carbons of both rings will be found further downfield. The carbon atom attached to the nitro group (C-NO₂) is expected to be significantly deshielded, appearing at a higher chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet | ~7.0 |

| OCH₂ (ethoxy) | 3.9 - 4.1 | Quartet | ~7.0 |

| Aromatic CH (ethoxyphenyl) | 6.8 - 7.1 | Doublet | ~8.5 |

| Aromatic CH (ethoxyphenyl) | 7.4 - 7.7 | Doublet | ~8.5 |

| Pyridine CH | 6.7 - 8.6 | Multiplet | - |

| NH | 9.5 - 10.5 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃ (ethoxy) | 14 - 16 |

| OC H₂ (ethoxy) | 63 - 65 |

| Aromatic C H (ethoxyphenyl) | 114 - 124 |

| Aromatic C -NH (ethoxyphenyl) | 130 - 133 |

| Aromatic C -O (ethoxyphenyl) | 155 - 158 |

| Aromatic C H (pyridine) | 108 - 155 |

| Aromatic C -NO₂ (pyridine) | 135 - 145 |

| Aromatic C -NH (pyridine) | 152 - 158 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups within the molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit several key absorption bands. A prominent band in the 3300-3500 cm⁻¹ region would correspond to the N-H stretching vibration of the secondary amine. The nitro group (NO₂) characteristically displays two strong stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C and C=N stretching modes of the aromatic rings should appear in the 1400-1600 cm⁻¹ fingerprint region. The asymmetric C-O-C stretch of the ether linkage in the ethoxy group is expected to produce a strong signal around 1200-1250 cm⁻¹.

Raman spectroscopy provides complementary information, often showing strong signals for symmetric vibrations and non-polar bonds, such as the aromatic ring breathing modes.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Asymmetric NO₂ Stretch | 1500 - 1560 | IR, Raman |

| Symmetric NO₂ Stretch | 1300 - 1370 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |

| Asymmetric C-O-C Stretch | 1200 - 1250 | IR |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of a compound's molecular weight and elemental formula. For this compound (C₁₃H₁₃N₃O₃), HRMS provides a mass measurement with high precision, allowing for the confirmation of its elemental composition. This technique can readily distinguish the target compound from other potential molecules having the same nominal mass but different atomic compositions. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments can further validate the proposed structure by identifying characteristic fragment ions.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃N₃O₃ |

| Calculated Monoisotopic Mass | 259.0957 u |

| Expected [M+H]⁺ Ion | 260.1030 u |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. The conjugated system, which extends across the 3-nitropyridine and 4-ethoxyphenyl rings through the amine linker, is expected to give rise to strong absorption bands. The spectrum will likely be characterized by intense π→π* transitions associated with the aromatic rings. Additionally, the presence of donor (amine, ethoxy) and acceptor (nitro) groups can facilitate intramolecular charge transfer (ICT) transitions, which typically appear as broad bands at longer wavelengths. The position of the absorption maximum (λmax) can be sensitive to solvent polarity, a characteristic known as solvatochromism.

Single Crystal X-ray Diffraction Analysis of this compound

Although a specific crystal structure for this compound has not been detailed in the available literature, insights can be drawn from the crystallographic analysis of closely related analogues, such as N-(4-methylphenyl)-3-nitropyridin-2-amine. nih.govnih.gov

The crystal packing is anticipated to be directed by a combination of weak intermolecular forces. The intramolecular hydrogen bond likely prevents the amine group from participating in intermolecular hydrogen bonding. nih.gov Therefore, the crystal structure is stabilized by other interactions such as C-H···O contacts and, notably, π-π stacking between the electron-deficient nitropyridine rings and the electron-rich phenyl rings of neighboring molecules. nih.gov In similar structures, centroid-to-centroid distances for these π-π interactions are typically in the range of 3.6 to 3.8 Å. nih.gov

Computational Chemistry and Theoretical Investigations of N 4 Ethoxyphenyl 3 Nitropyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-ethoxyphenyl)-3-nitropyridin-2-amine, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary. This would involve systematically rotating the bonds connecting the ethoxy group, the phenyl ring, the amine linker, and the nitropyridine ring to identify all possible low-energy conformers. The results would reveal the most probable shape of the molecule, including key parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (amine-pyridine) | Data not available | Data not available | Data not available |

| C-N (amine-phenyl) | Data not available | Data not available | Data not available |

| C-N (nitro group) | Data not available | Data not available | Data not available |

HOMO-LUMO Energy Gaps and Molecular Orbital Visualization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Visualization of the HOMO and LUMO would show the distribution of electron density for these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. For this compound, one might expect the HOMO to be localized on the electron-rich ethoxyphenylamine moiety and the LUMO on the electron-deficient nitropyridine ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Calculation of Spectroscopic Parameters

DFT calculations can also predict various spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. This allows for the assignment of experimentally observed spectral bands to specific molecular vibrations, providing a deeper understanding of the molecule's structural dynamics.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and ethoxy groups and the nitrogen atom of the pyridine (B92270) ring, while the hydrogen atom of the amine linker would be a site of positive potential.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the structural features of a molecule and its physicochemical properties. To develop a QSPR model for this compound, a dataset of related molecules with known properties would be required. Various molecular descriptors (e.g., topological, electronic, steric) would be calculated for each molecule, and statistical methods would be used to create a model that could predict the properties of new compounds, including this compound. No such specific QSPR studies for this compound are currently documented.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, a 2D "fingerprint" plot can be generated. This plot provides a quantitative summary of the different types of intermolecular contacts (e.g., H···H, C···H, O···H). To perform this analysis on this compound, a high-quality single-crystal X-ray diffraction structure would be required, which is not currently available in the public domain.

Table 3: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Data Not Available)

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | Data not available |

| C···H / H···C | Data not available |

| O···H / H···O | Data not available |

| N···H / H···N | Data not available |

Structure Activity Relationship Sar Studies of N 4 Ethoxyphenyl 3 Nitropyridin 2 Amine and Analogues

Influence of Substituents on the Phenyl Moiety (e.g., ethoxy vs. methoxy (B1213986), chloro)

The substitution pattern on the N-phenyl ring plays a critical role in modulating the biological activity of N-aryl-3-nitropyridin-2-amine derivatives. While direct comparative data for the N-(4-ethoxyphenyl) analogue is limited in published studies, extensive research on the closely related N-(4-methoxyphenyl) derivatives provides significant insights into the electronic and steric requirements for activity.

In studies of 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine and its derivatives, the 4-methoxy group on the phenyl ring was found to be favorable for cytotoxic activity against a panel of human tumor cell lines. nih.gov It is generally understood in medicinal chemistry that an ethoxy group can often be a viable substitute for a methoxy group, as they are isosteric and have similar electronic properties. However, the slightly larger size of the ethoxy group can sometimes influence binding affinity to biological targets.

Investigations into other substituents on the phenyl ring have shown that a para-substituent is preferred for enhancing antiproliferative activity. For instance, replacing the 4-methoxy group with a 4-trifluoromethoxy or a 3,4,5-trimethoxy substitution led to a complete loss of cytotoxic activity. nih.gov This suggests that both the position and the nature of the substituent are crucial. The preference for a methoxy group over more complex or electron-withdrawing groups indicates that a moderately electron-donating group at the para position is optimal for the observed biological effects. nih.gov

The following table summarizes the cytotoxic activity of some N-aryl-3-nitropyridin-2-amine analogues with different substituents on the phenyl moiety, highlighting the importance of the 4-position. The data is based on the 6-chloro-N-methyl-3-nitropyridin-2-amine scaffold.

| Compound | Phenyl Substituent (R) | GI50 (μM) against A549 cells |

|---|---|---|

| Analogue 1 | 4-OCH3 | 1.55 |

| Analogue 2 | 4-CN | 3.57 |

| Analogue 3 | 4-OCF3 | Inactive |

| Analogue 4 | 3,4,5-(OCH3)3 | Inactive |

Modifications of the Pyridine (B92270) Ring and Nitro Group Position

Modifications to the pyridine ring of N-aryl-3-nitropyridin-2-amines have a significant impact on their biological activity. The position of the nitro group and the nature of other substituents on the pyridine ring are key determinants of potency.

The 3-nitro group is a critical feature of this class of compounds. Its position is vital for the molecule's electronic properties and its interaction with biological targets. Studies on related nitropyridine structures have shown that altering the position of the nitro group can drastically change the compound's activity. ontosight.ai

In the series based on 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, the substituent at the 6-position of the pyridine ring has been varied. Replacing the chloro group with a methyl, methoxy, or N-methylamine group resulted in compounds that retained activity, although generally with slightly lower potency than the chloro-substituted analogue. nih.gov This indicates that while the 6-position can tolerate some diversity, a halogen atom like chlorine may be optimal for maximizing cytotoxic effects. Further investigations have shown that a trifluoromethyl (CF3) group at this position can also lead to highly potent compounds. nih.gov

The table below illustrates the effect of substituents at the R4 position of the pyridine ring on the cytotoxic activity of N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine analogues.

| Compound | Pyridine Substituent (R4) | GI50 (μM) against A549 cells |

|---|---|---|

| Analogue 5 | Cl | 1.55 |

| Analogue 6 | CH3 | 2.70 |

| Analogue 7 | OCH3 | 9.63 |

| Analogue 8 | NHCH3 | 4.10 |

Investigation of Linker Group (Amine Nitrogen) Substitutions

The amine nitrogen that links the pyridine and phenyl rings is another important site for modification. The nature of the substituent on this nitrogen can influence the molecule's conformation and its ability to form hydrogen bonds.

Studies on N-(4-methoxyphenyl)-3-nitropyridin-2-amine derivatives have shown that substitution on the amine linker can significantly affect cytotoxic activity. For instance, N-alkylation of the amine can lead to potent compounds. A small alkyl group, such as a methyl group, on the linker appears to be favorable for activity. In comparison, an N-allyl group showed comparable potency, whereas a bulky N-cyclopentyl group or an electron-withdrawing N-acetyl group resulted in a significant reduction or complete loss of potency. ontosight.ai This suggests that steric hindrance and the electronic nature of the substituent on the linker nitrogen are critical factors.

The data indicates a preference for small, non-bulky substituents on the amine nitrogen, which may be necessary to maintain an optimal orientation of the phenyl and pyridine rings for interaction with the biological target.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Nitropyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For nitropyridine derivatives, QSAR studies can help in understanding the physicochemical properties that are important for their activity and in designing new, more potent analogues.

While specific QSAR models for N-(4-ethoxyphenyl)-3-nitropyridin-2-amine are not extensively documented, QSAR studies on broader classes of pyridine and pyrimidine (B1678525) derivatives have provided valuable insights. These studies often employ methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build predictive models. The performance of these models is typically evaluated using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²).

Comparative SAR Analysis with Known Bioactive Nitropyridines

The SAR of this compound and its analogues can be better understood by comparing it with other known bioactive nitropyridines. Many nitropyridine-containing compounds have been investigated for a range of biological activities, including as kinase inhibitors, antimicrobial agents, and anticancer drugs.

One important class of related compounds are those that act as tubulin polymerization inhibitors. The N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have been identified as a novel class of tubulin inhibitors that target the colchicine (B1669291) binding site. nih.govnih.gov Their SAR profile, which emphasizes the importance of a 4-alkoxy substituent on the phenyl ring and specific substitutions on the pyridine ring, shares some similarities with other tubulin inhibitors. For instance, many colchicine site binders feature two aromatic rings connected by a linker, and the relative orientation of these rings is critical for activity.

When compared to other kinase inhibitors, such as those targeting interleukin-2 (B1167480) inducible T-cell kinase (Itk), the 3-aminopyridine (B143674) scaffold is also a recurring motif. nih.gov In these inhibitors, functionalization of the 3-amino group and substitution on the pyridine ring are key strategies to enhance potency and selectivity. This is analogous to the SAR observed for the N-aryl-3-nitropyridin-2-amine series, where modifications at the amine linker and on the pyridine ring significantly modulate activity.

Furthermore, various nitropyridine derivatives have been synthesized and evaluated as inhibitors of enzymes like Janus kinase 2 (JAK2) and as potential urease inhibitors. ontosight.ai In these cases as well, the substitution pattern on the nitropyridine core is a determining factor for their inhibitory potential. This comparative analysis underscores a common theme in the medicinal chemistry of nitropyridines: the electronic and steric properties of substituents on the heterocyclic ring system are of paramount importance for achieving potent and selective biological activity.

Derivatization, Optimization, and Analogue Development Based on N 4 Ethoxyphenyl 3 Nitropyridin 2 Amine

Rational Design of Novel Nitropyridine Derivatives

Rational drug design involves the strategic modification of a lead compound to enhance its desired properties. Based on initial findings from hit compounds like 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (1a), which is structurally similar to the title compound, researchers have designed and synthesized new derivatives to improve biological activity. nih.gov

One successful design strategy involved the conversion of the secondary amine in the parent structure into a tertiary amine. nih.gov For instance, the synthesis of 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine (3a) was undertaken to explore the impact of N-alkylation on cytotoxic activity. nih.gov This modification led to compound 3a exhibiting significant cytotoxic activity against a panel of human tumor cell lines, with GI₅₀ values in the low micromolar range. nih.gov This process is guided by structure-activity relationship (SAR) analysis, which studies how changes in a molecule's structure affect its biological activity. patsnap.com By systematically altering functional groups, researchers can identify key molecular features responsible for the compound's effects. patsnap.com

The design of these new tertiary diarylamines was also influenced by structural motifs found in other biologically active molecules. nih.gov The evaluation of these rationally designed derivatives provides crucial data on how specific structural changes modulate their activity, guiding further refinement.

| Compound | Modification from Parent Compound | Reported Activity (GI₅₀) |

|---|---|---|

| 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (1a) | Parent Compound (Hit) | 2.40–13.5 μM |

| 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine (3a) | N-methylation of the amine linker | 1.55–2.20 μM |

Combinatorial Synthesis Approaches for N-(4-ethoxyphenyl)-3-nitropyridin-2-amine Libraries

Combinatorial chemistry provides a high-throughput method for synthesizing a large number of different but structurally related molecules, known as a chemical library. For a scaffold like this compound, combinatorial approaches can be used to rapidly generate a wide array of analogues for screening.

A common synthetic route that lends itself to combinatorial synthesis is aromatic nucleophilic substitution. nih.gov Starting with a core structure like 2,6-dichloro-3-nitropyridine, one chlorine atom can be substituted by reacting the core with a diverse library of anilines (e.g., different substituted N-alkylanilines). The remaining chlorine atom can then be further modified. This parallel synthesis approach allows for the creation of a grid of new compounds by varying the reactants at each step.

Key reactions used in the synthesis of nitropyridine derivatives include:

Nitration: Introducing a nitro group onto a pyridine (B92270) ring, often using reagents like dinitrogen pentoxide (N₂O₅) or a mixture of fuming nitric acid and sulfuric acid. researchgate.netntnu.nochemicalbook.com

Nucleophilic Aromatic Substitution: Reacting chloropyridines with various nucleophiles, such as substituted anilines, to form the diarylamine core structure. nih.gov

Functional Group Interconversion: Modifying existing functional groups, such as the acetylation of an amine to form an amide. nih.gov

By automating these synthetic steps and using a variety of building blocks (e.g., different anilines, alkylating agents), large libraries of this compound analogues can be efficiently produced for biological evaluation.

Lead Optimization Strategies for Nitropyridine Compounds

Lead optimization is an iterative process in drug discovery that aims to refine the properties of a promising lead compound to transform it into a viable drug candidate. patsnap.com This involves enhancing efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. danaher.com The process follows a "design-make-test" cycle, where new analogues are designed, synthesized, and then tested, with the results feeding back into the next design cycle. nuvisan.com

For nitropyridine compounds, optimization strategies focus on several key areas:

Improving Potency: Modifications are made to increase the compound's biological activity at lower concentrations. Following the discovery of initial hits like compound 1a (GI₅₀: 2.40–13.5 μM), further synthesis and screening led to the identification of new leads such as 6a, 7g, and 8c, which demonstrated significantly improved, submicromolar GI₅₀ values ranging from 0.19 to 0.41 μM. nih.gov

Enhancing Selectivity: The compound's structure is altered to increase its activity against the desired biological target while reducing interactions with other targets, which could cause side effects.

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how structural changes will affect a compound's binding and activity, helping to prioritize which analogues to synthesize. patsnap.comdanaher.com These computational tools are essential for modern lead optimization. nih.gov

The ultimate goal of this phase is to produce a preclinical candidate with an optimal balance of properties. danaher.com

| Compound Series | Optimization Stage | Reported Activity Range (GI₅₀) |

|---|---|---|

| Initial Hit (e.g., 1a) | Lead Identification | 2.40–13.5 μM |

| Optimized Leads (e.g., 6a, 7g, 8c) | Lead Optimization | 0.19–0.41 μM |

Investigation of Stereochemical Aspects in this compound Analogues

The three-dimensional arrangement of atoms (stereochemistry) in a molecule can have a profound impact on its biological activity. For analogues of this compound, the relative orientation of the pyridine and ethoxyphenyl rings is a key stereochemical feature.

Crystallographic studies of the closely related compound N-(4-Methylphenyl)-3-nitropyridin-2-amine reveal important details about its conformation. nih.gov The asymmetric unit of this compound's crystal contains two independent molecules which, while chemically identical, exhibit different spatial arrangements. nih.gov This difference is quantified by the dihedral angle between the pyridine and benzene (B151609) rings, which was measured at 17.42° in one molecule and 34.64° in the other. nih.gov

Furthermore, the molecules are twisted around the N-C bonds that connect the amine linker to the aromatic rings. nih.gov These variations in torsion and dihedral angles indicate that the molecule possesses conformational flexibility. This flexibility can be crucial for its ability to bind to a biological target, as the molecule may need to adopt a specific conformation to fit into a binding site. Understanding these stereochemical aspects is critical for designing analogues with improved binding affinity and, consequently, higher potency. nih.gov

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Dihedral Angle (Pyridine/Benzene rings) | 17.42° | 34.64° |

| Torsion Angle (C5–N3–C6–C11) | 22.3° | 35.9° (equivalent angle) |

| Torsion Angle (C6–N3–C5–N2) | -11.7° | 0.8° (equivalent angle) |

Future Perspectives and Emerging Research Avenues for N 4 Ethoxyphenyl 3 Nitropyridin 2 Amine Research

Exploration of Advanced Synthetic Methodologies

The synthesis of N-(4-ethoxyphenyl)-3-nitropyridin-2-amine and its analogs is poised to benefit significantly from the adoption of advanced synthetic methodologies. Traditional synthetic routes for nitropyridines often involve harsh conditions and can result in modest yields and limited regioselectivity. The future of synthesizing this compound lies in the exploration of more efficient, sustainable, and versatile techniques.

Continuous Flow Chemistry: A shift from batch processing to continuous flow synthesis presents a significant opportunity to improve the production of this compound. researchgate.netnjtech.edu.cn Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with potentially energetic nitration reactions. researchgate.net This methodology also allows for easier scalability, a crucial factor for future pharmaceutical development. researchgate.net

Photoredox Catalysis: The functionalization of pyridine (B92270) rings has been revolutionized by the advent of photoredox catalysis. unibo.itacs.orgacs.org This technique utilizes visible light to initiate single-electron transfer processes, enabling a wide range of C-H functionalization reactions under mild conditions. acs.orgnih.gov Future synthetic strategies for modifying the this compound scaffold could leverage photoredox catalysis to introduce diverse substituents, thereby expanding the chemical space for structure-activity relationship (SAR) studies. unibo.itacs.org

Application of Cutting-Edge Spectroscopic Techniques

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is fundamental to elucidating its mechanism of action and optimizing its biological activity. The application of cutting-edge spectroscopic techniques will be instrumental in achieving this.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometry can provide highly accurate mass measurements, facilitating the unambiguous determination of the elemental composition of this compound and its metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by providing detailed information about the fragmentation patterns of the molecule. nih.gov

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): While standard 1H and 13C NMR are routine, advanced 2D-NMR techniques such as COSY, HSQC, and HMBC are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for more complex analogs. This detailed structural information is critical for understanding the spatial arrangement of atoms and for correlating structure with biological activity.

Computational Spectroscopy: The integration of quantum chemical calculations with experimental spectroscopy is a powerful emerging tool. aip.orgbohrium.com Density Functional Theory (DFT) calculations can be used to predict vibrational (IR and Raman) and electronic (UV-Vis) spectra, as well as NMR chemical shifts. nih.govtandfonline.com This computational approach not only aids in the interpretation of experimental data but also provides insights into the electronic structure and properties of the molecule. aip.orgchemrxiv.org

Integration of Artificial Intelligence and Machine Learning in SAR Studies

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. nih.govnih.govscienceopen.comijpsr.com A validated pharmacophore model for this compound can be used to screen large virtual libraries of compounds to identify new hits with diverse chemical structures but similar biological activity. nih.govscienceopen.com

Identification of Novel Biological Applications Beyond Current Scope

While the initial interest in nitropyridine derivatives often stems from their potential as anticancer agents, the unique chemical properties of this compound suggest that its therapeutic applications could extend to other disease areas. nih.govnih.gov

Neurodegenerative Diseases: There is a growing interest in repurposing existing chemical scaffolds for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.govmdpi.comfrontiersin.orgmdpi.com The antioxidant and anti-inflammatory properties exhibited by some nitrogen-containing heterocyclic compounds make this an intriguing avenue for future investigation. nih.govnih.gov Studies could explore the potential of this compound to modulate pathways involved in neuroinflammation and oxidative stress. nih.govnih.gov

Infectious Diseases: The pyridine nucleus is a common feature in many antimicrobial and antiviral agents. rsc.orgnih.govmalariaworld.org Future research could involve screening this compound and its derivatives against a panel of bacterial and viral pathogens to identify any potential antimicrobial or antiviral activity. In silico screening and molecular docking studies could be employed as a first step to identify potential biological targets. rsc.orgnih.govmalariaworld.orgasianpubs.orgnih.gov

Chemical Probes for Biological Research: Fluorescently tagged molecules are invaluable tools for studying biological processes. nih.govmdpi.com The nitropyridine scaffold has been shown to be a useful component in the design of fluorescent probes. nih.gov Future work could focus on developing derivatives of this compound that can be used as chemical probes to visualize and study specific biological targets or pathways. youtube.comchemicalprobes.org

Collaborative and Interdisciplinary Research Opportunities in Nitropyridine Chemistry

The full potential of this compound can only be realized through a concerted effort that brings together researchers from diverse scientific disciplines. Collaborative and interdisciplinary research is crucial for navigating the complexities of drug discovery and development. acs.orgresearchgate.net54.209.11acs.orgtandfonline.com

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical application. acs.orgresearchgate.net54.209.11tandfonline.com Academic labs can provide expertise in fundamental chemistry and biology, while industry partners can offer resources for high-throughput screening, medicinal chemistry optimization, and preclinical development. acs.org54.209.11

Consortia for Pyridine Chemistry Research: The formation of research consortia focused on pyridine and nitropyridine chemistry could foster a more collaborative and open research environment. Such consortia could facilitate the sharing of data, resources, and expertise, accelerating the pace of discovery in this important area of medicinal chemistry.

Integration of Chemistry, Biology, and Data Science: A truly interdisciplinary approach is required to fully exploit the potential of this compound. This involves close collaboration between synthetic chemists, computational chemists, biologists, pharmacologists, and data scientists. By working together, these experts can create a synergistic research program that is greater than the sum of its parts.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-ethoxyphenyl)-3-nitropyridin-2-amine, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a multi-step synthesis involving Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can introduce the ethoxyphenyl group to the nitropyridine core. Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature (80–120°C), and catalyst systems (e.g., Pd(OAc)₂ with ligands like BINAP) to enhance yield . Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) improves purity. Monitoring by ¹H NMR (e.g., verifying aromatic proton integration at δ 8.5–6.5 ppm) and LC-MS ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the ethoxy group (e.g., -OCH₂CH₃: δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), nitro group (deshielded aromatic protons at δ 8.5–9.0 ppm), and amine proton (δ ~6.5 ppm if not hydrogen-bonded) .

- IR Spectroscopy : Identify NO₂ stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and NH stretching (~3300 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (m/z calculated for C₁₃H₁₃N₃O₃: 283.09).

Q. How can single crystals of this compound be grown for X-ray diffraction studies?

- Methodological Answer : Slow evaporation or cooling of saturated solutions in solvents like ethanol, acetone, or ethyl acetate promotes crystal growth. For example, dissolving the compound in hot ethanol and gradually cooling to 4°C yields needle-like crystals. Crystal quality is assessed using polarized light microscopy. Data collection on a Bruker SMART APEX diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K ensures high-resolution datasets .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) resolve disorder in the nitro or ethoxy groups during structure refinement?

- Methodological Answer : In SHELXL, partial occupancy refinement is used for disordered atoms. For example, if the ethoxy group exhibits rotational disorder, split positions (e.g., OCH₂CH₃ with two orientations) are modeled with occupancy factors summing to 1. Restraints (e.g., SIMU, DELU) maintain reasonable geometry. Hydrogen bonding networks (e.g., N–H···O or C–H···π interactions) are validated using Mercury or OLEX2 to ensure chemically plausible packing .

Q. What role do non-covalent interactions play in stabilizing the crystal lattice of this compound derivatives?

- Methodological Answer : Dominant interactions include:

- N–H···O Hydrogen Bonds : Between the amine (–NH) and nitro (–NO₂) groups (distance ~2.8–3.0 Å, angle ~160°).

- π–π Stacking : Aromatic rings (pyridine and benzene) align with centroid distances of 3.5–4.0 Å.

- C–H···O Contacts : Ethoxy methyl groups interact with nitro oxygen (distance ~3.3 Å). These interactions are analyzed using Hirshfeld surfaces (CrystalExplorer) and graph-set notation (e.g., R₂²(8) motifs) .

Q. How can discrepancies in unit cell parameters between theoretical and experimental data be addressed?

- Methodological Answer : Discrepancies may arise from temperature-dependent lattice expansion or twinning. Strategies include:

- Re-measuring data at lower temperatures (e.g., 100 K vs. 298 K) to reduce thermal motion.

- Using TWINLAW in SHELXL to model twinning (e.g., two-domain crystals with a twin fraction <0.3).

- Validating against Cambridge Structural Database (CSD) entries for analogous compounds (e.g., CSD refcode XOYWUK for N-(4-chlorophenyl)-3-nitropyridin-2-amine) .

Q. What computational methods predict the reactivity of the nitro group in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess nitro group electrophilicity. Fukui indices (ƒ⁻) identify nucleophilic attack sites. Solvent effects (e.g., PCM model for ethanol) and transition state analysis (IRC) guide synthetic routes for reductions (e.g., catalytic hydrogenation to –NH₂) or nucleophilic substitutions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.